2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
描述
属性
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c17-9-4-3-5-10(8-9)19-16(22)20-15-13(14(18)21)11-6-1-2-7-12(11)23-15/h3-5,8H,1-2,6-7H2,(H2,18,21)(H2,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGTURDNQVPTSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)NC3=CC(=CC=C3)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Cyclocondensation of Cyclohexenone Derivatives
A common method involves the cyclocondensation of cyclohexenone with sulfur-containing reagents. For example, reacting cyclohexenone with elemental sulfur and a primary amine in dimethylformamide (DMF) at 110–120°C yields 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. This intermediate is pivotal for introducing carboxamide and ureido groups.
Functionalization of Preformed Thiophene Cores
Alternative routes utilize commercially available tetrahydrobenzo[b]thiophene derivatives. Patent literature describes the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester with acyl chlorides or chloroformates in tetrahydrofuran (THF) under nitrogen atmosphere, catalyzed by triethylamine.
Carboxamide Group Installation
The carboxamide functionality is typically introduced early in the synthesis to avoid side reactions:
Direct Amidation of Carboxylic Acid Derivatives
Hydrolysis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester with aqueous NaOH (2M) at 80°C yields the carboxylic acid, which is subsequently treated with ammonium chloride in the presence of N,N′-dicyclohexylcarbodiimide (DCC) to form the carboxamide.
Cyanide Reduction Strategy
For nitrile-containing precursors (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile), catalytic hydrogenation using Raney nickel in methanol under H₂ (50 psi) converts the cyano group to carboxamide with 85% efficiency.
Reaction Optimization and Scalability
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF/DCM (1:1) | Maximizes solubility of polar intermediates |
| Temperature | 0–5°C (ureido step) | Reduces hydrolysis side reactions |
| Catalyst Loading | Triethylamine (2.5 equiv) | Neutralizes HCl, drives reaction completion |
| Reaction Time | 12–16 hours | Balances conversion and byproduct formation |
Data from pilot-scale syntheses (100 g batches) show consistent yields of 70–75% when using THF as the primary solvent and maintaining strict temperature control during exothermic steps.
Analytical Characterization
Post-synthesis validation employs spectroscopic and chromatographic techniques:
Spectroscopic Profiling
-
IR Spectroscopy : Key absorption bands at 3221 cm⁻¹ (N–H stretch), 1725 cm⁻¹ (C=O, carboxamide), and 1597 cm⁻¹ (C=C aromatic).
-
¹H NMR (DMSO-d₆) : Distinct signals at δ 11.18 ppm (ureido NH), δ 4.21 ppm (methylene adjacent to sulfur), and δ 1.22 ppm (cyclohexyl protons).
-
Mass Spectrometry : Molecular ion peak observed at m/z 349.8 ([M+H]⁺), consistent with the molecular formula C₁₆H₁₆ClN₃O₂S.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity. Residual solvents (THF, DCM) are below ICH Q3C limits (<600 ppm).
Challenges and Mitigation Strategies
Byproduct Formation
Competing reactions during ureido installation generate bis-urea derivatives (5–8% yield). This is mitigated by slow addition of isocyanate and maintaining low temperatures.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to THF/DCM mixtures improves phase separation during workup.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Isocyanate Route | 72 | 98.5 | High |
| Phosgene-Mediated Route | 65 | 97.2 | Moderate |
| Cyanide Reduction | 85 | 99.1 | Low |
The isocyanate route emerges as the most balanced approach, offering reproducibility at scale without specialized equipment .
化学反应分析
Types of Reactions
2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carboxamide group, to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the chlorophenyl group.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene and chlorophenyl derivatives.
科学研究应用
2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:
作用机制
The mechanism of action of 2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
相似化合物的比较
J2H-1701
- Structure: Contains a trifluoromethyl group and a tetrahydrothieno[2,3-c]pyridinyl substituent on the urea moiety.
- Activity: Reported as a hepatitis C virus (HCV) entry inhibitor in a retracted study. Its urea linkage and trifluoromethyl group enhance metabolic stability compared to non-halogenated analogs.
- Reference :
Ethyl 2-(3-(2-Chloroethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Structure : Features a 2-chloroethyl group on the urea.
- Synthesis: Synthesized via reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 2-chloroethyl isocyanate.
- Application : Intermediate for further derivatization, highlighting the versatility of urea-based modifications.
- Reference :
Chlorophenyl-Substituted Analogs
2-Amino-N-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Structure : Contains a 4-chlorophenylthio group.
- Application: Potential antibacterial or antiparasitic agent due to the thioether linkage.
- Reference :
Carboxamide Derivatives with Piperazinyl/Acyl Groups
Compound 122 (2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide)
JAMI1001A
- Structure : Pyrazole amide derivative with hydroxymethyl and trifluoromethyl groups.
- Activity : Acts as a positive allosteric modulator of AMPA receptors. Its pyrazole ring enhances binding specificity compared to urea-based analogs.
- Reference :
Key Research Findings
Urea vs. Amide Linkages : Ureido derivatives (e.g., J2H-1701) often exhibit improved metabolic stability over amide-linked analogs, though amide-based compounds (e.g., Compound 122) show stronger enzyme inhibition due to hydrogen bonding .
Piperazinyl Groups : Derivatives with piperazinyl-acetamido moieties demonstrate enhanced AChE inhibition, suggesting their utility in neurodegenerative disease research .
生物活性
The compound 2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS Number: 840744) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 351.83 g/mol. The structure features a tetrahydrobenzo[b]thiophene core substituted with a chlorophenyl urea group and a carboxamide functional group, which may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆ClN₃O₂S |
| Molecular Weight | 351.83 g/mol |
| CAS Number | 840744 |
| Melting Point | Not Available |
| Solubility | Not Available |
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of tetrahydrobenzo[b]thiophene have been evaluated against various cancer cell lines, showing promising antiproliferative activity.
- Study Findings : In a study evaluating the antiproliferative effects on breast, colon, and lung cancer cell lines, certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell types .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Cell Proliferation : Similar compounds have shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Targeting Specific Pathways : Some studies suggest that these compounds may interfere with signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
Neuropharmacological Effects
Additionally, there is evidence suggesting that related compounds possess neuropharmacological activities. For example:
- CNS Activity : Research on similar tetrahydrobenzo[b]thiophene derivatives has shown significant CNS depressant and anticonvulsant activities in animal models . These findings suggest potential therapeutic applications in treating neurological disorders.
Case Study 1: Anticancer Efficacy
A recent study synthesized several derivatives based on the tetrahydrobenzo[b]thiophene scaffold and tested their efficacy against various cancer cell lines. The most active derivative exhibited an IC50 value of 5 µM against breast cancer cells, indicating strong potential for further development as an anticancer agent.
Case Study 2: Neuropharmacological Assessment
In another investigation focused on the neuropharmacological profile of related compounds, several derivatives were tested for their ability to reduce seizure activity in rodent models. The results showed that specific compounds significantly increased the seizure threshold compared to control groups.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, and how can reaction conditions be tailored to improve yields?
- Methodological Answer : The compound is typically synthesized via urea-forming reactions. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is treated with 3-chlorophenyl isocyanate under reflux in toluene (112°C, 3 hours, N₂ atmosphere) to form the ureido linkage . Yield optimization can be achieved by varying stoichiometry (e.g., 1.5 equivalents of isocyanate) or using anhydrous solvents like CH₂Cl₂. Purification via reverse-phase HPLC (gradient: MeCN:H₂O, 30%→100%) improves purity to >95% .
| Key Parameters | Conditions |
|---|---|
| Solvent | Toluene or CH₂Cl₂ |
| Temperature | 112°C (reflux) |
| Reaction Time | 3–12 hours |
| Purification | Reverse-phase HPLC |
| Yield Range | 47–80% |
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data inconsistencies be resolved?
- Methodological Answer :
- 1H/13C NMR : Confirm the ureido NH protons (δ 9.5–10.5 ppm) and tetrahydrobenzo[b]thiophene backbone (δ 1.5–2.8 ppm for CH₂ groups) .
- IR Spectroscopy : Identify urea C=O (~1680 cm⁻¹) and carboxamide NH (~3300 cm⁻¹) stretches .
- LC-MS/HRMS : Validate molecular weight (e.g., HRMS: [M+H]+ calculated vs. observed) .
- Data Contradictions : Discrepancies in melting points (e.g., 197–199°C vs. 204–207°C) may arise from polymorphism or impurities. Recrystallization (MeOH/H₂O) and differential scanning calorimetry (DSC) can resolve this .
Q. What in vitro biological screening protocols are recommended for initial evaluation of this compound?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Antibacterial Activity : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) at 10–100 µM .
- Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition using Ellman’s method (IC₅₀ determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects .
- Side-Chain Engineering : Introduce polar groups (e.g., hydroxymethylpyrrolidine) to enhance solubility and target engagement .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like retinoic acid receptor-related orphan receptor γt (RORγt) .
Q. What experimental strategies can address contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- ADME Profiling : Assess metabolic stability (human liver microsomes) and plasma protein binding .
- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as nanoparticles .
- Pharmacokinetic Studies : Oral bioavailability testing in rodent models with LC-MS/MS quantification .
- Example : A tetrahydrobenzo[b]thiophene analog showed poor in vivo activity due to rapid glucuronidation. Introducing a methyl group at the urea nitrogen improved metabolic stability by 40% .
Q. How can the mechanism of action be elucidated for this compound’s antibacterial activity?
- Methodological Answer :
- Membrane Disruption Assays : Measure cytoplasmic leakage (β-galactosidase release) in S. aureus .
- Proteomic Analysis : SILAC-based quantification of bacterial protein expression changes post-treatment .
- Resistance Studies : Serial passaging in sub-MIC concentrations to identify target mutations .
- Key Finding : A related compound disrupted bacterial membrane potential (ΔΨ) by 70% at 25 µM, correlating with MIC values .
Methodological Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of isocyanate intermediates .
- Waste Disposal : Segregate organic waste (e.g., toluene, CH₂Cl₂) and neutralize acidic/byproduct streams before disposal .
Q. How should researchers approach conflicting biological data across studies?
- Answer :
- Triangulation : Cross-validate results using orthogonal assays (e.g., ATP-based viability + apoptosis markers) .
- Batch Analysis : Verify compound purity (HPLC ≥98%) and exclude solvent residues (NMR) as confounding factors .
- Collaborative Replication : Partner with independent labs to confirm key findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
